

Comprehensive Spectroscopic Profiling of 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

[Get Quote](#)

A Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Structural Context

2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0), often utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals, presents a unique characterization challenge due to its zwitterionic potential and multiple tautomeric forms.

This guide provides a technical roadmap for the spectroscopic validation of this compound. Unlike simple pyridines, the interplay between the electron-withdrawing 2-chloro and 3-carboxyl groups against the electron-donating 5-hydroxyl group creates a distinct electronic signature. Correct interpretation of this signature is critical to distinguish it from common regioisomers (e.g., 6-hydroxy or 4-hydroxy variants) generated during nucleophilic substitution reactions.

Core Molecular Specifications

Property	Detail
IUPAC Name	2-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Formula	C ₆ H ₄ ClNO ₃
Exact Mass	172.99 g/mol
Isotopic Signature	Distinct 3:1 ratio (³⁵ Cl/ ³⁷ Cl)
Key Functional Groups	Pyridine Nitrogen, Aryl Chloride, Carboxylic Acid, Phenolic Hydroxyl

Spectroscopic Data Analysis

The following data sets represent the diagnostic signals required to confirm the identity of **2-Chloro-5-hydroxynicotinic acid**.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the required solvent. The compound is poorly soluble in CDCl₃ and CD₃OD may cause proton exchange that obscures the hydroxyl/carboxyl signals.

¹H NMR Diagnostic Table (400 MHz, DMSO-d₆)

Note: Chemical shifts (

) are reported as diagnostic ranges based on substituent chemical shift (SCS) additivity rules for pyridines.

Position	Proton	Multiplicity	Coupling ()	(ppm)	Structural Logic (Causality)
H-6	Ar-H	Doublet (d)	~2.5 - 3.0 Hz	8.0 – 8.3	Most Deshielded: Alpha to Nitrogen. Shielded slightly by the ortho-OH group compared to unsubstituted pyridine.
H-4	Ar-H	Doublet (d)	~2.5 - 3.0 Hz	7.5 – 7.8	shielding/Des shielding Conflict: Deshielded by the adjacent COOH (pos 3) but shielded by the ortho-OH (pos 5).
-OH	Hydroxyl	Broad Singlet	-	10.0 – 11.5	Highly variable; dependent on concentration and water content. May broaden into baseline.
-COOH	Acid	Broad Singlet	-	13.0 – 14.0	Typical carboxylic

acid region.
Often
invisible if
trace water is
present.

Critical Validation Check: The Meta-Coupling Rule

The most common error in synthesizing this scaffold is misidentifying the regioisomer. You must validate the coupling constant (

).

- Observed

Hz: Indicates Vicinal Coupling (protons are neighbors). This suggests the 6-hydroxy or 4-hydroxy isomer. REJECT SAMPLE.

- Observed

Hz: Indicates Meta Coupling (protons separated by one carbon). This confirms the H4/H6 relationship required for the 5-hydroxy substitution. ACCEPT SAMPLE.

Mass Spectrometry (MS)

Method: ESI- (Negative Mode) is preferred due to the acidity of the carboxylic group and the phenol.

Ion	m/z (Theoretical)	Intensity Pattern	Interpretation
[M-H] ⁻	171.99	100% (Base Peak)	Deprotonation of Carboxylic Acid.
[M-H+2] ⁻	173.99	~32%	Diagnostic Chlorine Isotope: The presence of ³⁷ Cl confirms the halogenation.
Fragment	~128	Variable	Decarboxylation ([M-H] ⁻ - CO ₂). Common in ortho-halo acids.

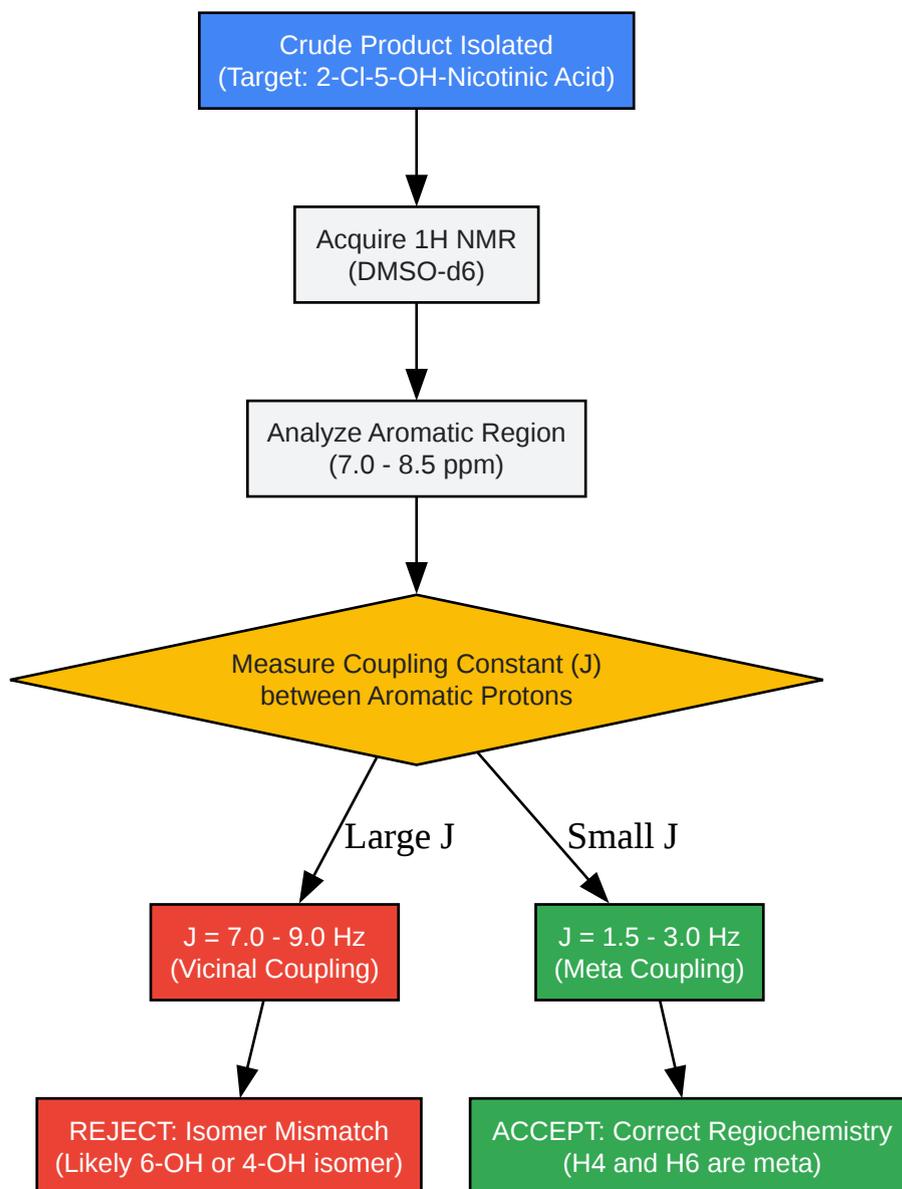
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
3200 – 3500	O-H Stretch	Broad band indicates H-bonding (Acid + Phenol).
1680 – 1710	C=O Stretch	Confirming carboxylic acid (lower shift due to conjugation).
1050 – 1250	C-O Stretch	Phenolic C-O stretch.
700 – 800	C-Cl Stretch	Fingerprint region confirmation of halogen.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision matrix for validating the regiochemistry of the product using NMR data.



[Click to download full resolution via product page](#)

Caption: Logic flow for distinguishing the target 5-hydroxy isomer from common synthetic byproducts using spin-spin coupling constants.

Experimental Characterization Protocol

To ensure high-fidelity data, follow this self-validating protocol. This workflow accounts for the hygroscopic nature of nicotinic acids.

Step 1: Sample Preparation[6][7]

- **Drying:** Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove surface water. Rationale: Water signals in DMSO can overlap with the critical H4/H6 signals or cause proton exchange broadening.
- **Solvation:** Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆.
- **Clarification:** If the solution is cloudy (common with zwitterions), filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters[5]

- **Relaxation Delay (D1):** Set to > 5 seconds. Rationale: Aromatic protons adjacent to quadrupolar nuclei (Cl, N) and carboxylic acids have long T1 relaxation times. Short delays lead to integration errors.
- **Scans:** Minimum 64 scans for ¹H; Minimum 1024 scans for ¹³C.

Step 3: Data Processing & QC

- **Phasing:** Apply manual phasing. Auto-phasing often fails near the large solvent peak.
- **Integration:** Calibrate the integral of the H6 doublet (most downfield aromatic) to 1.0.
- **QC Check:** Verify the H4 doublet integrates to 1.0 (±0.05). If the integral is < 0.9, check for paramagnetic impurities or insufficient relaxation delay.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid (Analog Reference). Retrieved from [\[Link\]](#)
- Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Standard text for Coupling Constant/Karplus relationships).

- AOBChem.Product Data: **2-chloro-5-hydroxynicotinic acid** (CAS 42959-40-0). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxynicotinic acid | C₆H₅NO₃ | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-Chloro-5-hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590597#spectroscopic-data-for-2-chloro-5-hydroxynicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

